molecular formula C9H8ClNS B8673692 5-Chloro-2-(ethylsulfanyl)benzonitrile

5-Chloro-2-(ethylsulfanyl)benzonitrile

Cat. No.: B8673692
M. Wt: 197.69 g/mol
InChI Key: BCDYDWKFWMHQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-(ethylsulfanyl)benzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 5-position and an ethylsulfanyl (C₂H₅S-) group at the 2-position of the aromatic ring.

Properties

Molecular Formula

C9H8ClNS

Molecular Weight

197.69 g/mol

IUPAC Name

5-chloro-2-ethylsulfanylbenzonitrile

InChI

InChI=1S/C9H8ClNS/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3

InChI Key

BCDYDWKFWMHQSG-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the benzonitrile scaffold significantly influence molecular weight, polarity, and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Chloro-2-(ethylsulfanyl)benzonitrile Cl (5-), C₂H₅S- (2-) C₉H₈ClNS 197.69 (calculated) Potential ligand/intermediate [Hypothetical]
5-Chloro-2-sulfanylbenzonitrile Cl (5-), SH (2-) C₇H₄ClNS 169.63 Thiol reactivity; hydrogen bonding
2-Chloro-5-methylbenzonitrile Cl (2-), CH₃ (5-) C₈H₆ClN 151.59 High purity (≥97%), commercial availability
2-Chloro-5-nitrobenzonitrile Cl (2-), NO₂ (5-) C₇H₃ClN₂O₂ 182.56 Electron-withdrawing nitro group; reactive intermediate
5-Chloro-2-(pyridin-3-yl)benzonitrile (20c) Cl (5-), pyridin-3-yl (2-) C₁₂H₇ClN₂ 214.65 Bioactive scaffold (NMR/GC-MS data)
5-Chloro-2-(pyridin-2-yl)benzonitrile (2b) Cl (5-), pyridin-2-yl (2-) C₁₂H₇ClN₂ 214.65 Synthesized via Cu-catalyzed cyanation

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The ethylsulfanyl group (electron-donating) in the target compound may enhance nucleophilic aromatic substitution compared to electron-withdrawing groups like nitro (-NO₂) in 2-Chloro-5-nitrobenzonitrile .
  • Hydrogen Bonding : Sulfanyl (-SH) analogs (e.g., 5-chloro-2-sulfanylbenzonitrile) exhibit hydrogen-bonding capability, influencing solubility and intermolecular interactions .
  • Biological Activity : Pyridinyl-substituted analogs (20c, 2b) demonstrate applications in drug discovery, with spectral data confirming structural integrity .

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